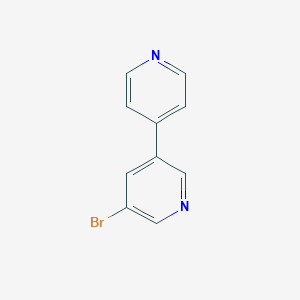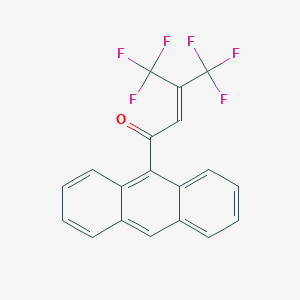
Bnn selenoxomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(N,N’-uracil-1-yl)selenoxomethane: is a chemical compound with the molecular formula C9H6N4O4Se and a molecular weight of 313.13 g/mol This compound is characterized by the presence of uracil moieties linked through a selenoxomethane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(N,N’-uracil-1-yl)selenoxomethane typically involves the reaction of uracil derivatives with selenium-containing reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the selenoxomethane bridge .
Industrial Production Methods
While specific industrial production methods for bis-(N,N’-uracil-1-yl)selenoxomethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Bis-(N,N’-uracil-1-yl)selenoxomethane can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as or .
Reduction: Reduction of the selenium atom can be achieved using reducing agents like .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state selenium compounds, while reduction may produce lower oxidation state selenium derivatives. Substitution reactions can lead to modified uracil derivatives with different functional groups.
科学的研究の応用
Bis-(N,N’-uracil-1-yl)selenoxomethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: The compound’s structural similarity to nucleic acids makes it a useful tool in studying nucleic acid interactions and functions.
Medicine: Research has explored its potential as an antiviral agent, particularly against influenza viruses.
作用機序
The mechanism of action of bis-(N,N’-uracil-1-yl)selenoxomethane involves its interaction with molecular targets such as nucleic acids and proteins. The selenium atom can participate in redox reactions, influencing the oxidative state of cellular components. Additionally, the uracil moieties can interact with nucleic acid bases, potentially disrupting viral replication processes .
類似化合物との比較
Similar Compounds
Bis-(N,N’-uracil-1-yl)methane: Similar structure but lacks the selenium atom.
Bis-(N,N’-uracil-1-yl)thioxomethane: Contains sulfur instead of selenium.
Bis-(N,N’-uracil-1-yl)oxomethane: Contains oxygen instead of selenium.
Uniqueness
Bis-(N,N’-uracil-1-yl)selenoxomethane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not observed in its sulfur or oxygen analogs. This uniqueness makes it a valuable compound for research in various scientific fields .
特性
CAS番号 |
111128-91-7 |
|---|---|
分子式 |
C9H6N4O4Se |
分子量 |
313.14 g/mol |
IUPAC名 |
1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17) |
InChIキー |
DGGKWJLAEYRIPY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
正規SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
Key on ui other cas no. |
111128-91-7 |
同義語 |
is-(N,N'-uracil-1-yl)selenoxomethane BNN selenoxomethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)





